molecular formula C9H11ClO2 B2946758 2-Chloro-5-isopropoxyphenol CAS No. 1243374-18-6

2-Chloro-5-isopropoxyphenol

Cat. No. B2946758
CAS RN: 1243374-18-6
M. Wt: 186.64
InChI Key: GCNXSWJKGRGPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-isopropoxyphenol is a chemical compound with the linear formula C9H11O2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI key FCCNMQQWEVSKNC-UHFFFAOYSA-N . The compound has a linear formula of C9H11O2Cl1 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It does not have a flash point . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Phenolic Acid - Chlorogenic Acid (CGA)

Chlorogenic Acid (CGA), closely related to phenolic compounds like 2-Chloro-5-isopropoxyphenol, has been the subject of extensive research due to its various biological and pharmacological effects. CGA is known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and as a central nervous system stimulator. It plays a significant role in lipid and glucose metabolism regulation, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects come from its ability to protect animals from chemical or lipopolysaccharide-induced injuries (Naveed et al., 2018).

Biomonitoring Pesticide Exposure

2-Isopropoxyphenol, a metabolite of the pesticide propoxur, serves as a biomarker for pesticide exposure. An analytical method involving hydrolysis and solvent extraction, followed by gas chromatographic-mass spectrometric assay, has been developed for assessing occupational exposure to pesticides like propoxur through the quantification of 2-isopropoxyphenol in urine (Leenheers et al., 1992).

Lignin Analysis

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins. This method offers excellent resolution of various phenolic hydroxyl environments in lignins, which is crucial for understanding lignin structure and composition (Granata & Argyropoulos, 1995).

Nutraceutical and Food Additive - Chlorogenic Acid

Chlorogenic acid, a phenolic compound, has been identified as both a nutraceutical and a food additive. Its health-promoting properties include anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it beneficial for treating metabolic syndrome and associated disorders. As a food additive, it exhibits antimicrobial activity against a broad range of organisms, enhancing food preservation (Santana-Gálvez et al., 2017).

Polymerization Catalyst

2,2‘-Methylenebis(4-chloro-6-isopropyl-3-methylphenol) reacts with trimethylaluminum, yielding catalysts efficient for the ring-opening polymerization of lactones. These catalysts are significant in polymer science for creating specific polymer structures (Chen et al., 2001).

Safety and Hazards

2-Chloro-5-isopropoxyphenol is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-chloro-5-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNXSWJKGRGPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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